![molecular formula C21H14Cl3N3O2S B3037270 1-(3-chlorobenzyl)-3-{5-[(2,4-dichlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}-2(1H)-pyridinone CAS No. 477852-94-1](/img/structure/B3037270.png)
1-(3-chlorobenzyl)-3-{5-[(2,4-dichlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}-2(1H)-pyridinone
Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a chlorobenzyl group, an oxadiazole ring, and a pyridinone ring. These functional groups suggest that the compound could have interesting chemical properties and potential applications in various fields .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely to be quite complex. It would be composed of multiple rings, including a pyridinone and an oxadiazole, connected by a sulfanyl group .Chemical Reactions Analysis
The chemical reactions that this compound might undergo would depend on the conditions and reagents present. The chlorobenzyl groups might undergo nucleophilic aromatic substitution reactions, and the oxadiazole ring might participate in reactions with electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence these properties include the presence of the chlorobenzyl groups, the oxadiazole ring, and the pyridinone ring .Scientific Research Applications
Antimicrobial and Antitubercular Activities
- Compounds similar to 1-(3-chlorobenzyl)-3-{5-[(2,4-dichlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}-2(1H)-pyridinone have been synthesized and evaluated for their antimicrobial and antitubercular activities. These compounds have shown a range of activities against various strains and demonstrated potent interactions with antitubercular receptors (Fathima et al., 2021).
Synthesis and Characterization for Optical Properties
- Novel derivatives of 1,3,4-oxadiazole, similar to the compound , have been synthesized and characterized for their optical properties. The absorption and emission properties of these compounds were studied, indicating potential applications in optical materials and sensors (Ge et al., 2014).
Anticancer Activity Evaluation
- Compounds with a structure related to 1-(3-chlorobenzyl)-3-{5-[(2,4-dichlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}-2(1H)-pyridinone have been synthesized and evaluated for their anticancer activity. Although not all derivatives showed significant antitumor activity, some displayed promising results against specific cancer cell lines (Patel et al., 2013).
Exploration in Antimicrobial Agents Synthesis
- Research has been conducted on synthesizing and testing various antimicrobial agents that share structural similarities with 1-(3-chlorobenzyl)-3-{5-[(2,4-dichlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}-2(1H)-pyridinone. These studies explore the potential of these compounds as novel antimicrobial agents, showing significant activity against different bacterial and fungal strains (Patel et al., 2012).
Safety And Hazards
Future Directions
The potential applications and future directions for this compound would depend on its physical and chemical properties, as well as its activity in biological systems. Compounds with similar structures are often studied for their potential uses in fields like medicinal chemistry, materials science, and chemical synthesis .
properties
IUPAC Name |
1-[(3-chlorophenyl)methyl]-3-[5-[(2,4-dichlorophenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]pyridin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14Cl3N3O2S/c22-15-4-1-3-13(9-15)11-27-8-2-5-17(20(27)28)19-25-26-21(29-19)30-12-14-6-7-16(23)10-18(14)24/h1-10H,11-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGVTZCRJRBWSCP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CN2C=CC=C(C2=O)C3=NN=C(O3)SCC4=C(C=C(C=C4)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14Cl3N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chlorobenzyl)-3-{5-[(2,4-dichlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}-2(1H)-pyridinone |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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